Reduced CB1 and CB2 Potency
In a direct head-to-head comparison, the tail-less ADB-5Br-INACA demonstrated a significantly decreased potency at both CB1 and CB2 receptors compared to its tailed counterpart, ADB-5'Br-BUTINACA [1]. This difference was confirmed across two independent functional assays: a β-arrestin 2 recruitment assay and an intracellular calcium release assay [2].
| Evidence Dimension | CB1 Receptor Activation Potency (EC50) |
|---|---|
| Target Compound Data | Decreased potency (exact EC50 values not reported in the abstract; described as 'decreased' relative to tailed counterpart) |
| Comparator Or Baseline | ADB-5'Br-BUTINACA (tailed analog) was described as 'potent and efficacious' |
| Quantified Difference | Decreased potency for ADB-5Br-INACA; specific EC50 fold-change or values are not provided in the available abstracts. |
| Conditions | In vitro CB1 and CB2 β-arrestin 2 recruitment assays and CB1 intracellular calcium release assay (AequoScreen®). |
Why This Matters
This data confirms that the tail moiety is a critical structural determinant of CB receptor potency, meaning ADB-5Br-INACA cannot be considered a functional equivalent to its tailed analog for assays requiring a specific potency profile.
- [1] Deventer MH, Persson M, Norman C, Liu H, Connolly MJ, Daéid NN, McKenzie C, Gréen H, Stove CP. In vitro cannabinoid activity profiling of generic ban-evading brominated synthetic cannabinoid receptor agonists and their analogs. Drug Test Anal. 2024 Jun;16(6):616-628. doi: 10.1002/dta.3592. PMID: 37903509. View Source
- [2] SCRAs with a 'Brand' New Look: In Vitro Cannabinoid Activity Profiling of Generic Ban-Evading Brominated Synthetic Cannabinoid Receptor Agonists and their Analogs. ScienceDirect. 2024. View Source
